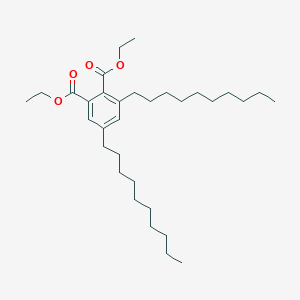
Diethyl 3,5-didecylbenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,5-didecylbenzene-1,2-dicarboxylate is an organic compound with a complex structure characterized by two decyl chains attached to a benzene ring, which is further substituted with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5-didecylbenzene-1,2-dicarboxylate typically involves the esterification of 3,5-didecylbenzene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and catalysts is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,5-didecylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The decyl chains can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: 3,5-didecylbenzene-1,2-dicarboxylic acid.
Reduction: Diethyl 3,5-didecylbenzene-1,2-dicarbinol.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Scientific Research Applications
Diethyl 3,5-didecylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Used as a plasticizer in the production of flexible polymers and as an additive in lubricants to improve their performance.
Mechanism of Action
The mechanism of action of diethyl 3,5-didecylbenzene-1,2-dicarboxylate involves its interaction with lipid membranes due to its hydrophobic decyl chains. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the ester groups can undergo hydrolysis in biological systems, releasing the active carboxylic acid derivatives that can interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate:
Diethyl 3,5-dicarboxylate-1,4-dihydropyridine: Known for its use in the synthesis of calcium channel blockers.
Diethyl azulene-1,3-dicarboxylate:
Uniqueness
Diethyl 3,5-didecylbenzene-1,2-dicarboxylate is unique due to its long decyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring lipophilic interactions, such as in drug delivery systems and as plasticizers in polymers.
Properties
CAS No. |
637766-29-1 |
|---|---|
Molecular Formula |
C32H54O4 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
diethyl 3,5-didecylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H54O4/c1-5-9-11-13-15-17-19-21-23-27-25-28(24-22-20-18-16-14-12-10-6-2)30(32(34)36-8-4)29(26-27)31(33)35-7-3/h25-26H,5-24H2,1-4H3 |
InChI Key |
SBPUIZIBYFGZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C(=C1)C(=O)OCC)C(=O)OCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



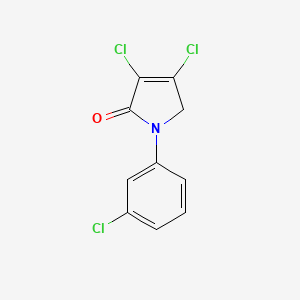
propanedinitrile](/img/structure/B12582462.png)
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)
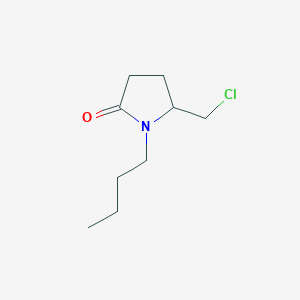
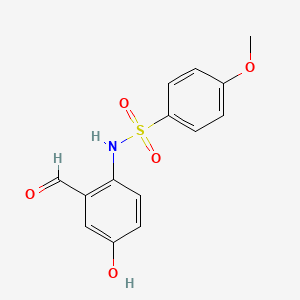
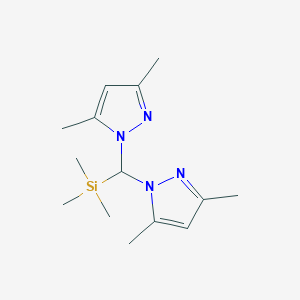
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
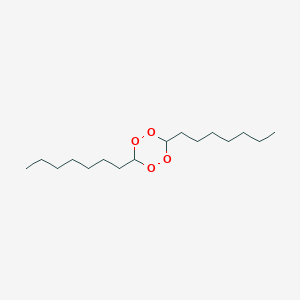
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
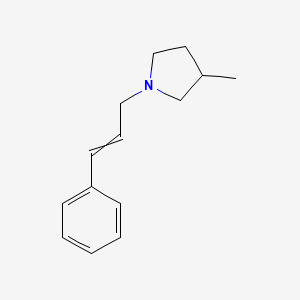
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
